2,4,5-Trifluorobenzoyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,5-trifluorobenzoyl cyanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALNONZLPOOQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091697-40-2 | |
| Record name | 2,4,5-trifluorobenzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Pathways of 2,4,5 Trifluorobenzoyl Cyanide
Nucleophilic Reactivity of the Cyano Group
The cyano group (C≡N) in 2,4,5-Trifluorobenzoyl cyanide is susceptible to nucleophilic attack, leading to valuable chemical transformations such as hydrolysis and amidation.
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. While specific studies detailing the hydrolysis of this compound are not extensively documented in readily available literature, the reaction pathway can be understood from the well-established mechanisms of nitrile hydrolysis. The process involves the reaction of the carbon-nitrogen triple bond with water.
Under acidic conditions, the nitrile is typically heated with a dilute mineral acid, such as hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide intermediate (2,4,5-Trifluorobenzoylamide), which is then further hydrolyzed to the corresponding carboxylic acid (2,4,5-Trifluorobenzoic acid) and an ammonium (B1175870) salt.
Acid-Catalyzed Hydrolysis Mechanism
| Step | Description |
|---|---|
| 1 | Protonation of the nitrile nitrogen to activate the cyano group. |
| 2 | Nucleophilic attack by water on the electrophilic carbon atom. |
| 3 | Deprotonation to form a tautomer of an amide (an imidic acid). |
| 4 | Tautomerization to the more stable amide intermediate. |
| 5 | Hydrolysis of the intermediate amide to the carboxylic acid. |
Alternatively, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521). This process initially forms a salt of the carboxylic acid. The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent proton transfers lead to the amide intermediate, which is then hydrolyzed under the basic conditions to a carboxylate salt and ammonia. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step.
The conversion of the cyano group in this compound directly to a carboxamide derivative is a potential transformation. However, specific research detailing this direct amidation reaction on this compound is not prominently featured in the surveyed scientific literature. Generally, such transformations can be challenging and alternative routes, such as the partial hydrolysis of the nitrile to an amide or the reactions of the corresponding benzoyl halide, are more commonly employed for synthesizing carboxamides.
Reactivity of the Benzoyl Halide Moiety (relevant for 2,4,5-Trifluorobenzoyl Chloride/Fluoride (B91410) intermediates)
The synthesis of many complex molecules utilizes the corresponding benzoyl halides, such as 2,4,5-Trifluorobenzoyl chloride or fluoride, as highly reactive intermediates. The electron-withdrawing effects of the three fluorine atoms on the benzene (B151609) ring significantly enhance the electrophilicity of the carbonyl carbon, making these halides potent acylating agents. nih.gov
A primary application of 2,4,5-Trifluorobenzoyl chloride is its reaction with primary and secondary amines to form stable amide bonds. This nucleophilic acyl substitution is a robust and widely used method for synthesizing a diverse range of substituted amides. The reaction typically proceeds rapidly and often requires a base to neutralize the hydrogen chloride byproduct. The high reactivity of the acyl chloride facilitates amide formation with a wide variety of amine substrates.
Synthesis of Amides from 2,4,5-Trifluorobenzoyl Chloride
| Amine Reactant | Product | Significance/Application Area |
|---|---|---|
| Primary Aliphatic Amines | N-alkyl-2,4,5-trifluorobenzamide | Building blocks for pharmaceuticals and agrochemicals. |
| Secondary Aliphatic Amines | N,N-dialkyl-2,4,5-trifluorobenzamide | Used in the synthesis of complex organic molecules. |
| Aromatic Amines (Anilines) | N-aryl-2,4,5-trifluorobenzamide | Precursors for dyes, polymers, and biologically active compounds. |
| Heterocyclic Amines | N-(heterocyclyl)-2,4,5-trifluorobenzamide | Key intermediates in medicinal chemistry. |
Carbonyl condensation reactions, such as the Claisen condensation, involve the reaction of an ester with an enolate to form a β-keto ester. While benzoyl halides are not direct participants in the classic Claisen condensation, they can react with enolates or enol derivatives in related acylation reactions. For instance, an enolate can be acylated by 2,4,5-Trifluorobenzoyl chloride to form a 1,3-dicarbonyl compound. These products are versatile intermediates in organic synthesis. However, specific examples detailing the condensation of 2,4,5-Trifluorobenzoyl halides with carbonyl compounds or enol derivatives are not extensively reported in the searched literature. The general principle involves the generation of a nucleophilic enolate from a carbonyl compound, which then attacks the highly electrophilic carbonyl carbon of the benzoyl halide. libretexts.orgpressbooks.pub
Examination of Cascade and Domino Reactions Initiated or Promoted by this compound
A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all under the same reaction conditions without the addition of new reagents. These reactions are highly efficient in terms of atom economy and are powerful tools for building molecular complexity. researchgate.net
While this compound possesses multiple reactive sites that could potentially trigger such sequences, a review of the scientific literature does not indicate specific, well-documented examples of cascade or domino reactions that are explicitly initiated or promoted by this particular compound. The potential for such reactivity exists, for instance, through an initial reaction at the cyano group followed by an intramolecular cyclization involving the benzoyl moiety, but dedicated studies on this aspect for this compound are not readily found.
Investigations into Palladium-Catalyzed Cross-Coupling Reactions Involving this compound
As of the current body of scientific literature, there are no specific documented investigations into the palladium-catalyzed cross-coupling reactions directly involving this compound as a substrate. While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, their application to this particular fluorinated aroyl cyanide has not been reported.
Extensive searches of chemical databases and scholarly articles did not yield any examples of Suzuki, Heck, Sonogashira, Stille, or other related palladium-catalyzed cross-coupling reactions where this compound is a coupling partner. The existing literature on palladium-catalyzed reactions focuses on substrates such as aryl halides, triflates, aroyl chlorides, and in some cases, aryl cyanides, often under decarbonylative conditions. organic-chemistry.orgnih.govwikipedia.orgrsc.orgorganic-chemistry.orgwikipedia.org
For instance, palladium-catalyzed decarbonylative cross-coupling reactions have been successfully applied to aroyl chlorides, enabling their conversion to a variety of products. nih.govrsc.org These reactions typically proceed through the formation of an acyl-palladium intermediate, which then undergoes decarbonylation. However, the reactivity of the aroyl cyanide functional group under these conditions, and specifically the influence of the 2,4,5-trifluoro substitution pattern, remains unexplored.
Given the absence of specific research on this topic, it is not possible to provide detailed research findings or data tables on the palladium-catalyzed cross-coupling reactions of this compound. Such an investigation would represent a novel area of research within the field of organic chemistry.
Applications of 2,4,5 Trifluorobenzoyl Cyanide in Complex Organic Synthesis
Role as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds
The trifluorinated phenyl motif is a key component in numerous approved drugs. 2,4,5-Trifluorobenzoyl cyanide and its close derivatives serve as critical starting materials for introducing this essential scaffold into complex active pharmaceutical ingredients (APIs).
This compound is a crucial intermediate in the synthesis of the antidiabetic drug Sitagliptin (B1680988), a potent Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. vulcanchem.comresearchgate.net DPP-IV inhibitors are a class of oral antihyperglycemic agents that work by preventing the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which helps to regulate blood sugar levels. oatext.comresearchgate.net
The synthesis of Sitagliptin relies on the preparation of a key chiral β-amino acid intermediate that contains the 2,4,5-trifluorophenyl group. While various synthetic routes exist, many converge on the use of 2,4,5-trifluorophenylacetic acid (TFPAA) as a primary building block. google.comgoogle.com This acid is often prepared from precursors like 2,4,5-trifluorobenzyl chloride, which can be synthesized from 1,2,4-trifluorobenzene (B1293510) and subsequently converted to the nitrile and then hydrolyzed. google.com The chemistry of this compound is directly relevant as it represents a closely related and highly reactive precursor to this trifluorophenyl scaffold.
One of the established syntheses of a Sitagliptin intermediate involves the following key transformation:
Intermediate: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid
Role of Fluorinated Precursor: The 2,4,5-trifluorophenyl moiety is essential for the drug's activity. The synthesis introduces this group via precursors like 2,4,5-trifluorophenylacetaldehyde or 2,4,5-trifluorophenylacetic acid. google.comnih.gov
| Intermediate Name | Role in Synthesis | Precursor Relevance | Source |
|---|---|---|---|
| 2,4,5-Trifluorophenylacetic acid (TFPAA) | Core building block for the β-amino acid side chain. | Directly or indirectly synthesized from trifluorinated benzene (B151609) derivatives. | google.comgoogle.com |
| (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Michael acceptor for asymmetric aza-Michael addition to introduce chirality. | Synthesized from 2,4,5-trifluorophenylacetaldehyde. | nih.gov |
| D-(2,4,5-trifluorophenyl)alanine | A key chiral precursor for Sitagliptin. | Multiple chemo-enzymatic routes start from trifluorinated aldehyde precursors. | researchgate.netrsc.org |
| (R)-3-amino-N-(1-benzylpiperidin-4-yl)-4-(2,4,5-trifluorophenyl)butanamide | An advanced intermediate in one synthetic route. | Formed by coupling the trifluorophenyl-containing butanamide with a piperidine (B6355638) derivative. | oatext.com |
Contributions to the Development of Fluorinated Organic Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties. nih.gov The 2,4,5-trifluorophenyl group, provided by precursors like this compound, is a privileged scaffold in medicinal chemistry. nih.gov Its incorporation can lead to improved metabolic stability by blocking sites of oxidative metabolism (C-H to C-F bond replacement) and can enhance binding affinity to target proteins through favorable electrostatic interactions. frontiersin.org
This compound serves as a reactive handle to introduce this valuable fluorinated scaffold into a wide array of molecular architectures. The carbonyl cyanide group is a potent electrophile, susceptible to nucleophilic attack, which allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity enables chemists to "click" the trifluorophenyl scaffold onto more complex molecules, rapidly generating libraries of novel compounds for drug discovery programs. vulcanchem.commdpi.com
The benefits of incorporating fluorinated scaffolds are well-documented:
Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, prolonging the drug's half-life. frontiersin.org
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.gov
Binding Affinity: The electronegativity of fluorine can alter the electronic profile of a molecule, leading to stronger and more specific interactions with biological targets.
The use of building blocks like this compound is thus a key strategy in leveraging "fluorine chemistry" to optimize lead compounds into viable drug candidates. nih.govresearchgate.net
Exploitation in the Construction of Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are the most common structural motifs found in approved pharmaceuticals. nih.govresearchgate.net Their prevalence is due to their ability to engage in hydrogen bonding and other key interactions with biological targets, as well as their utility as rigid scaffolds for orienting functional groups. rsc.org The synthesis of complex molecules that merge a fluorinated aromatic ring with a nitrogen heterocycle is a powerful approach in drug design.
This compound and its derivatives are instrumental in the synthesis of such hybrid molecules. A prominent example is again found in the synthesis of Sitagliptin, which features a triazolopiperazine ring system. In this synthesis, the 2,4,5-trifluorophenyl-containing β-amino acid intermediate is coupled with the pre-formed nitrogen heterocycle, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- vulcanchem.comgoogle.comnih.govtriazolo[4,3-a]pyrazine, to form the final drug. oatext.com This coupling reaction, typically an amide bond formation, connects the fluorinated scaffold to the heterocyclic system, demonstrating the utility of the fluorinated precursor in building these complex structures.
The general strategy involves using the reactive carbonyl group of the benzoyl cyanide (or a derivative like the corresponding acid or acid chloride) to form a stable linkage with an amine group on a heterocyclic ring. This approach provides a modular and efficient way to combine the beneficial properties of both the fluorinated aromatic ring and the nitrogen-containing heterocycle.
| Reaction Type | Role of Fluorinated Precursor | Example Heterocycle | Source |
|---|---|---|---|
| Amide Coupling | Provides the acyl component (e.g., as 2,4,5-trifluorophenylacetic acid) to be coupled with a heterocyclic amine. | Triazolopiperazine (in Sitagliptin) | oatext.com |
| Nucleophilic Acyl Substitution | The carbonyl group of this compound acts as an electrophile for reaction with nitrogen nucleophiles. | General precursor to amides linked to heterocycles. | vulcanchem.com |
| Cycloaddition Reactions | While not directly involving the benzoyl cyanide, related fluorinated precursors can participate in cycloadditions to form N-heterocycles. | General strategy for heterocycle synthesis. | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 2,4,5-Trifluorobenzoyl cyanide, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments offers a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The two aromatic protons are expected to appear as complex multiplets due to coupling with each other and with the neighboring fluorine atoms. The specific chemical shifts and coupling constants are diagnostic of the substitution pattern on the benzene (B151609) ring.
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluorinated Moieties
¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable insights into the substitution pattern of the fluorinated aromatic ring. nih.gov For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three non-equivalent fluorine atoms at positions 2, 4, and 5.
The chemical shifts and coupling constants (J-values) between the fluorine atoms and between fluorine and hydrogen atoms provide definitive structural information. Generally, ortho, meta, and para F-F coupling constants have distinct ranges, aiding in the assignment of the signals. ucsb.edu Although specific ¹⁹F NMR data for the title compound is not available, analysis of related trifluorinated compounds demonstrates the utility of this technique in confirming the fluorine substitution pattern. umich.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The aromatic carbons will appear in the downfield region of the spectrum, and their specific shifts will be affected by the fluorine substituents. The carbonyl carbon of the benzoyl group and the carbon of the cyanide group will have characteristic chemical shifts in the downfield region as well.
Although a specific ¹³C NMR spectrum for this compound was not found, data for the precursor 2,4,5-Trifluorobenzoyl chloride shows signals in the aromatic region, confirming the presence of the substituted benzene ring. nih.gov The analysis of ¹³C NMR spectra of similar fluorinated and cyanated aromatic compounds can provide expected chemical shift ranges. acs.orgchemicalbook.com
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 7.0 - 8.5 | Number and environment of aromatic protons. |
| ¹⁹F | -100 to -170 (relative to CFCl₃) | Confirmation of the trifluorinated substitution pattern. |
| ¹³C | 110 - 170 (aromatic), ~115 (CN), ~160 (C=O) | Carbon skeleton, presence of carbonyl and cyanide groups. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. whiterose.ac.uk By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the unambiguous determination of the molecular formula. acs.org
For this compound (C₈H₂F₃NO), the expected exact mass can be calculated. The HRMS analysis would yield a measured mass that is very close to this calculated value, confirming the elemental composition of the molecule. This technique is particularly important for distinguishing between isomers and compounds with the same nominal mass. Although specific HRMS data for this compound is not provided in the search results, this technique is a standard and essential part of the characterization of any new or synthesized compound. umich.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. spectroscopyonline.com
In the IR spectrum of this compound, two key absorptions are expected:
Nitrile (C≡N) stretch: A sharp, medium-intensity band in the region of 2240-2220 cm⁻¹. The presence of this band is a strong indicator of the cyanide functional group. nih.gov
Carbonyl (C=O) stretch: A strong, sharp band in the region of 1700-1680 cm⁻¹ for an aromatic ketone. The exact position can be influenced by the electron-withdrawing fluorine atoms on the aromatic ring. libretexts.org
Additionally, C-F stretching vibrations will appear in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. While a specific IR spectrum for this compound was not found, the IR spectrum of its precursor, 2,4,5-Trifluorobenzoyl chloride, shows a strong carbonyl absorption. nih.gov
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | 2240 - 2220 |
| Carbonyl (C=O) | 1700 - 1680 |
| Carbon-Fluorine (C-F) | 1300 - 1000 |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes.
In the synthesis of this compound, these methods can be used to separate the desired product from starting materials, byproducts, and any residual solvents. unimi.itnih.gov By comparing the retention time of the main peak in the chromatogram to that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for a quantitative assessment of its purity. For instance, a patent describing the synthesis of 2,4,5-trifluorobenzonitrile (B1209073) from 2,4-dichloro-5-fluorobenzonitrile (B139205) mentions the use of GC to determine the degree of purity. google.com Similarly, online reaction monitoring using techniques like ¹H and ¹⁹F NMR spectroscopy can provide real-time information on the conversion of reactants to products, as demonstrated in studies of related SNAr reactions. magritek.com
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for monitoring reaction progress, identifying volatile byproducts, and determining the purity of the final product. In the synthesis of this compound, GC analysis is a crucial quality control step, ensuring the compound meets the required specifications for subsequent reactions. researchgate.net
Detailed Research Findings:
In synthetic processes leading to this compound, GC is employed to confirm the conversion of precursors and to quantify the purity of the isolated product. For instance, in the cyanation of 2,4,5-trifluorobenzoyl fluoride (B91410) to produce this compound, GC analysis (often reported as GC A/A%) is used to ascertain the chemical purity, which typically ranges from 95-99%. researchgate.netresearchgate.net Similarly, in the production of related compounds like 2,4,5-trifluoro-benzonitrile from 2,4,5-trifluoro-aniline, gas chromatographic analysis is the method of choice for determining the purity of the oily residue obtained. fishersci.com
The monitoring of reactions for the synthesis of substituted benzoyl chlorides, precursors to benzoyl cyanides, is also effectively carried out using GC. google.com The technique allows for the tracking of the disappearance of the starting aldehyde and the appearance of the desired acid chloride, as well as any side products.
While specific, detailed GC methods for this compound are often proprietary, a general method can be outlined based on the analysis of structurally similar aromatic and fluorinated compounds.
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of Aromatic Nitriles and Related Compounds
| Parameter | Value/Description |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Capillary column, e.g., DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temperature | 250 °C |
| Injection Mode | Split/Splitless |
| Oven Program | Initial Temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Detector Temp | FID: 300 °C; MS Transfer Line: 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 40-450 amu |
This table presents a generalized set of parameters and may require optimization for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography is a powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC. For this compound and its derivatives, reversed-phase HPLC is particularly useful for assessing purity and identifying non-volatile impurities.
Detailed Research Findings:
While direct HPLC methods for this compound are not extensively detailed in public literature, the analysis of its derivatives and related fluorinated compounds provides a strong basis for method development. For example, in the synthesis of Sitagliptin (B1680988), where this compound is an intermediate, the purity of the downstream product, 2,4,5-Trifluorophenylacetic acid, is rigorously determined by HPLC. researchgate.netnih.gov The conditions for this analysis offer a valuable starting point for developing a purity assessment method for this compound itself.
Furthermore, HPLC methods have been established for the determination of various aromatic nitriles, demonstrating the suitability of the technique for this class of compounds. nih.gov These methods often employ C18 columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
Table 2: High-Performance Liquid Chromatography (HPLC) Conditions for the Analysis of a Related Compound, 2,4,5-Trifluorophenylacetic acid
| Parameter | Value/Description |
| Instrument | HPLC system with UV Detector |
| Column | Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle diameter researchgate.netnih.gov |
| Mobile Phase A | 0.1% Phosphoric Acid in Water researchgate.netnih.gov |
| Mobile Phase B | Acetonitrile researchgate.netnih.gov |
| Gradient | Time (min): 0, %B: 10; Time (min): 10, %B: 35; Time (min): 30, %B: 80; Time (min): 35, %B: 90; Time (min): 40, %B: 10 google.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
These conditions, reported for a key derivative, can be adapted for the purity assessment of this compound, likely requiring adjustments to the gradient profile to achieve optimal separation. researchgate.netnih.govgoogle.com
Theoretical and Computational Chemistry Studies on 2,4,5 Trifluorobenzoyl Cyanide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2,4,5-Trifluorobenzoyl cyanide. The structure of this compound features a benzene (B151609) ring substituted with three fluorine atoms and a carbonyl cyanide group (-COCN). vulcanchem.com These substituents significantly influence the electronic properties of the molecule.
The three fluorine atoms and the carbonyl cyanide group are strong electron-withdrawing groups. This electronic demand profoundly affects the distribution of electron density within the benzene ring, leading to specific sites being more susceptible to nucleophilic attack. Computational models for related trifluorinated aromatic compounds confirm that such substitutions create regions of high positive electrostatic potential on the carbon atoms of the ring, particularly those bearing fluorine atoms.
Table 1: Predicted Spectroscopic Features from Computational Models of Related Compounds
| Functional Group | Characteristic Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyanide (C≡N) | Stretch | ~2240 | Strong |
| Carbonyl (C=O) | Stretch | ~1700 | Strong |
| Carbon-Fluorine (C-F) | Stretches | 1100–1250 | Strong |
Data derived from related trifluorobenzonitrile derivatives and general computational chemistry principles. vulcanchem.com
Reactivity predictions would stem from the analysis of frontier molecular orbitals (HOMO and LUMO). The LUMO (Lowest Unoccupied Molecular Orbital) distribution would highlight the electrophilic sites of the molecule, which are anticipated to be the carbonyl carbon and the aromatic carbons bonded to fluorine atoms, making them targets for nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis (if applicable)
Given the relatively rigid structure of the benzene ring, extensive conformational flexibility in this compound is not expected. The primary conformational freedom would involve the rotation around the single bond connecting the carbonyl group to the benzene ring.
Molecular dynamics (MD) simulations could be employed to study the dynamics of this rotation and to determine the most stable (lowest energy) conformation. Such simulations would likely show that the molecule predominantly adopts a planar conformation where the carbonyl cyanide group is coplanar with the benzene ring to maximize electronic conjugation. The energy barrier for rotation out of this plane could be calculated, providing insight into the molecule's conformational stability at different temperatures. However, specific MD simulation studies on this compound are not currently published in scientific literature.
Reaction Pathway Prediction and Energetic Profiling Using Computational Methods
Computational methods are a powerful tool for predicting reaction pathways and their associated energy profiles. For this compound, a key reaction is its hydrolysis, which yields 2,4,5-trifluorobenzoic acid and hydrogen cyanide. vulcanchem.com
A computational study of this reaction would involve:
Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (this compound and water) and the products.
Transition State Searching: Identifying the structure of the transition state for the nucleophilic attack of water on the carbonyl carbon. This is the highest energy point along the reaction coordinate.
These calculations would provide a quantitative understanding of the reaction's kinetics and thermodynamics, explaining why the reaction occurs readily. Similar computational approaches could be applied to its reactions with other nucleophiles, which are central to its role as a synthetic intermediate.
Patent Landscape and Industrial Significance in Chemical Synthesis
Analysis of Key Patents Detailing Synthesis and Applications of 2,4,5-Trifluorobenzoyl Cyanide and its Derivatives
The patent landscape for this compound and its precursors reveals a focus on efficient synthetic routes and their application in creating high-value pharmaceutical compounds. A primary method for synthesizing the target compound is through the cyanation of 2,4,5-Trifluorobenzoyl fluoride (B91410). vulcanchem.com This precursor is typically synthesized from 2,4-dichloro-5-fluorobenzoyl chloride via sequential fluorination steps involving a halogen exchange with potassium fluoride. vulcanchem.com
A significant application of this compound is as a key intermediate in the manufacture of sitagliptin (B1680988), a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. vulcanchem.com The cyanide group in the molecule is instrumental in facilitating carbon-carbon bond formation through reactions such as Knoevenagel condensation with β-keto esters to produce α,β-unsaturated nitriles, or through nucleophilic addition of Grignard reagents to form tertiary alcohols. vulcanchem.com
Recent patents, including EP3524605A1 and WO2019158285A1, have highlighted advancements in the synthesis process, demonstrating improved yields of up to 78% and purity levels exceeding 96%. vulcanchem.com These improvements represent a significant step forward from older methods, which typically offered yields in the range of 60-65% and purities of 85-90%. vulcanchem.com
Furthermore, patents such as IL131974A and CA2287176C describe the synthesis of related compounds like 3-cyano-2,4,5-trifluoro-benzoyl fluoride and its use in the preparation of anti-infective quinolonecarboxylic acids. google.comgoogle.com These patents often detail multi-step processes starting from more readily available materials like 5-fluoro-1,3-xylene. google.comgoogle.com The conversion of a related intermediate, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride, to its fluorinated counterpart is a key step in these synthetic pathways. google.com
Below is a table summarizing key patent information for this compound and related compounds:
Table 1: Key Patents Related to this compound and its Precursors| Patent Number | Key Focus | Notable Findings |
|---|---|---|
| EP3524605A1 | Improved synthesis of this compound | Highlights yield improvements to 78% and purity to >96%. vulcanchem.com |
| WO2019158285A1 | Advanced synthetic routes | Details methods that reduce downstream purification costs. vulcanchem.com |
| IL131974A | Synthesis of 3-cyano-2,4,5-trifluoro-benzoyl fluoride | Describes its use in preparing anti-infective quinolonecarboxylic acids. google.com |
| CA2287176C | Multi-step synthesis of 3-cyano-2,4,5-trifluoro-benzoyl fluoride | Outlines a process starting from 5-fluoro-1,3-xylene. google.comgoogle.com |
| US6399807B1 | Preparation of 2,4,5-trifluoro-benzonitrile | Details a process involving the reaction of 2,4,5-trifluoro-aniline with a nitrosating agent followed by reaction with an alkali metal cyanide. google.com |
Considerations for Industrial-Scale Synthesis, Including Process Efficiency and Material Management
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process efficiency and effective material management. A primary route for industrial synthesis involves the cyanation of 2,4,5-trifluorobenzoyl fluoride using sodium cyanide in a solvent like toluene (B28343) or xylene. vulcanchem.com
Process Efficiency: Recent advancements highlighted in patents have significantly improved the efficiency of this process. Yields have been pushed to 78%, a notable increase from the 60-65% of older methods. vulcanchem.com Purity has also seen a substantial improvement, reaching over 96%, which in turn reduces the economic and environmental burden of downstream purification. vulcanchem.com The development of continuous-flow reactors has further optimized production by enabling solvent recycling, which can reduce toluene waste by as much as 40%. vulcanchem.com Some patented methods for related benzoyl cyanides have focused on reducing reaction times to under 5 hours and employing crystallization for purification, which can be more efficient than distillation on an industrial scale. googleapis.com
The table below outlines key considerations for the industrial-scale synthesis of this compound.
Table 2: Industrial Synthesis Considerations for this compound| Consideration | Key Aspects |
|---|---|
| Primary Reaction | Cyanation of 2,4,5-Trifluorobenzoyl fluoride with sodium cyanide. vulcanchem.com |
| Solvents | Toluene or xylene are commonly used. vulcanchem.com |
| Yield | Modern processes achieve up to 78%. vulcanchem.com |
| Purity | Can exceed 96% with advanced methods. vulcanchem.com |
| Process Intensification | Use of continuous-flow reactors for solvent recycling. vulcanchem.com |
| Safety | Requires anhydrous conditions due to high reactivity with water. vulcanchem.com |
| Waste Management | Proper handling and disposal of cyanide-containing waste streams. |
| Green Chemistry | Exploration of catalytic methods to reduce cyanide usage. vulcanchem.com |
Economic Implications and Role in Global Pharmaceutical and Fine Chemical Supply Chains
This compound is a high-value fine chemical whose economic significance is intrinsically linked to the blockbuster drugs it helps to produce. Its primary role as a key intermediate in the synthesis of sitagliptin places it firmly within the multi-billion dollar global pharmaceutical market. vulcanchem.com The demand for sitagliptin, driven by the increasing prevalence of type 2 diabetes, directly influences the production volume and market price of this compound.
The production of such specialized chemical intermediates is often concentrated in countries with advanced chemical manufacturing capabilities. The supply chain for this compound is a critical component of the broader pharmaceutical supply chain, where reliability and quality are paramount. Disruptions in the availability of this compound could have significant downstream effects on the production of essential medicines.
The continuous effort to improve synthetic efficiency, as seen in recent patents, is not only a scientific pursuit but also an economic one. vulcanchem.com Higher yields and purity levels translate to lower manufacturing costs, which can impact the final price of the pharmaceutical product and enhance the competitiveness of the manufacturers.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The current industrial synthesis of 2,4,5-Trifluorobenzoyl cyanide and related acyl cyanides often involves stoichiometric amounts of toxic cyanating agents and harsh reaction conditions, presenting environmental and safety challenges. google.comorgsyn.org Future research is increasingly directed towards developing safer, more efficient, and environmentally benign synthetic methodologies, aligning with the principles of green chemistry.
Key research directions include:
Catalytic Cyanation: A major goal is to replace stoichiometric cyanide reagents like copper(I) cyanide or sodium cyanide with catalytic systems. google.comgoogle.com Research into nickel-catalyzed cyanation of aryl chlorides using less toxic zinc cyanide as the cyanide source is a promising avenue. researchgate.net Developing a similar catalytic system for the synthesis of this compound from its corresponding acyl chloride would represent a significant advancement.
Alternative Cyanide Sources: The exploration of non-metallic or less toxic cyanide sources is a critical area. This could involve enzymatic processes or the use of organic cyanating agents that are safer to handle and generate less hazardous waste.
Phase-Transfer Catalysis: The use of phase-transfer catalysts in two-phase systems can enhance reaction rates and facilitate easier separation of products, reducing solvent usage and energy consumption. google.comchemicalbook.com Optimizing these systems for acyl cyanide synthesis could lead to greener processes. google.com
Vapor-Phase Reactions: Vapor-phase reactions, such as the reaction between a carboxylic acid anhydride (B1165640) and hydrogen cyanide over a solid catalyst, offer a potential route that can be adapted for continuous manufacturing and may minimize solvent waste. orgsyn.orggoogle.com
| Synthetic Strategy | Potential Advantage | Research Focus |
| Catalytic Cyanation | Reduces use of toxic stoichiometric cyanides. | Development of efficient catalysts (e.g., Nickel-based) for acyl chlorides. researchgate.net |
| Alternative Cyanide Sources | Improved safety and reduced hazardous waste. | Exploration of enzymatic or organic cyanating agents. |
| Phase-Transfer Catalysis | Reduced solvent use, easier purification. | Optimization for acyl cyanide synthesis to improve yield and efficiency. google.comgoogle.com |
| Solvent-Free Conditions | Aligns with green chemistry principles by eliminating solvent waste. researchgate.net | Use of solid-supported catalysts for one-pot synthesis. researchgate.net |
Exploration of Expanded Applications in Materials Science and Agrochemical Development
While this compound is a known intermediate in pharmaceutical synthesis, its potential in other advanced applications remains largely untapped. vulcanchem.com The unique electronic properties conferred by the trifluorinated ring and the reactive carbonyl cyanide group make it an attractive candidate for new materials and agrochemicals. chemimpex.com
Materials Science: The trifluorophenyl moiety can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics to polymers and other advanced materials. chemimpex.com Future research could explore the incorporation of the 2,4,5-trifluorobenzoyl group into:
High-Performance Polymers: Creating polymers with enhanced thermal resistance, chemical inertness, and specific optical or electronic properties.
Liquid Crystals: The rigid, polarizable structure could be a valuable component in the design of novel liquid crystalline materials.
Organic Electronics: Investigating its use as a building block for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic materials.
Agrochemical Development: Organofluorine compounds are a cornerstone of the modern agrochemical industry, often enhancing the efficacy and metabolic stability of active ingredients. nih.gov this compound serves as a precursor to 2,4,5-trifluoro-benzonitrile, a starting material for agricultural active compounds. google.com Future work could focus on:
Novel Herbicides and Pesticides: Using the compound as a scaffold to synthesize new classes of agrochemicals, leveraging the trifluorinated ring to modulate biological activity and environmental persistence. chemimpex.comnih.gov
Fungicides: The development of new fungicides is a significant area of agrochemical research where fluorinated compounds have proven effective.
Integration with Flow Chemistry, Microfluidic Systems, and Automated Synthesis Platforms
The integration of modern synthesis technologies offers a path to safer, more efficient, and scalable production of this compound and its derivatives. Flow chemistry, in particular, is well-suited for handling hazardous reagents and exothermic reactions.
Continuous Flow Synthesis: Performing the cyanation of 2,4,5-trifluorobenzoyl chloride in a continuous-flow reactor could offer significant advantages. mdpi.com This approach allows for precise control over reaction parameters (temperature, pressure, residence time), improves safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. mdpi.comacs.org
Microfluidic Systems: Microreactors can further enhance the benefits of flow chemistry, offering superior heat and mass transfer. mdpi.com This could be particularly advantageous for highly exothermic cyanation reactions. A microfluidic biocatalysis system has been successfully applied to the synthesis of other nitrile-containing compounds, suggesting a potential future route for this compound derivatives. mdpi.com
Automated Synthesis: Integrating flow reactors with automated control and analysis systems can enable rapid optimization of reaction conditions and facilitate the creation of libraries of derivatives for screening in drug discovery or materials science applications.
Discovery of Undiscovered Reactivity Modes and Catalytic Transformations
The reactivity of the acyl cyanide group, while known, is an area ripe for further exploration, particularly in the context of modern catalytic methods. wikipedia.org Uncovering new transformations can unlock novel synthetic pathways and applications.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for 2,4,5-Trifluorobenzoyl cyanide?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. One approach involves reacting 2,4,5-trifluorobenzoyl chloride with a cyanide source (e.g., NaCN or KCN) in anhydrous conditions. For example, 2,4,5-trifluorobenzoyl chloride can be prepared from 2,4,5-trifluorobenzoic acid using thionyl chloride (SOCl₂) under reflux, achieving yields up to 98% . Subsequent reaction with cyanide ions in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–6 hours yields the target compound. Base catalysts like triethylamine are often employed to neutralize HCl byproducts .
Q. How should researchers characterize this compound for purity and structural confirmation?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (C₈H₄F₃N, MW 171.12) .
- Infrared (IR) Spectroscopy : Peaks near ~2240 cm⁻¹ indicate the nitrile group, while carbonyl stretches (C=O) are absent, distinguishing it from benzoyl chloride precursors .
- Melting Point Analysis : Compare observed values (if crystalline) with literature data to assess purity .
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (GHS Category 3) and skin irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of volatile cyanide byproducts.
- Storage : Store in airtight containers at 0–6°C to prevent degradation and minimize flammability risks (flash point: 86°C) .
Advanced Research Questions
Q. How does the trifluorobenzoyl group influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms activate the carbonyl carbon toward nucleophilic attack. For instance, in the synthesis of (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate, the trifluorobenzoyl chloride reacts with ethyl 3-ethoxyacrylate via a base-catalyzed mechanism. The fluorine substituents enhance electrophilicity, accelerating acylation while stabilizing intermediates through inductive effects . Kinetic studies using DFT calculations or isotopic labeling could further elucidate substituent effects .
Q. How can researchers optimize reaction conditions to mitigate yield discrepancies in large-scale synthesis?
- Troubleshooting Strategy :
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., hydrolysis of the nitrile group).
- Temperature Control : Maintain strict temperature ranges (e.g., 60–80°C) to balance reaction rate and byproduct formation.
- Catalyst Screening : Test alternative bases (e.g., DBU) to improve efficiency .
- In-line Analytics : Use FTIR or HPLC to monitor reaction progress and identify intermediates .
Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect low-abundance impurities (e.g., hydrolyzed cyanide products like 2,4,5-trifluorobenzoic acid) with high sensitivity .
- Gas Chromatography (GC) with Headspace Analysis : Quantify volatile cyanide species released during storage or heating .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. What biological mechanisms underlie the anticancer activity of derivatives containing this compound?
- Mechanistic Pathways : Derivatives like (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate induce apoptosis in cancer cells via:
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), blocking G1/S transition.
- Reactive Oxygen Species (ROS) Generation : Fluorine substituents enhance electron-deficient character, promoting oxidative stress .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to identify interacting proteins (e.g., Bcl-2 family regulators) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
